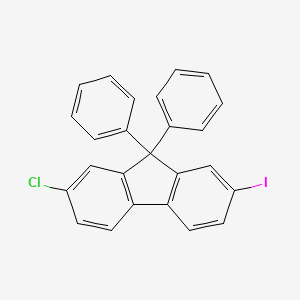

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

CAS No.: 851119-15-8

Cat. No.: VC6709718

Molecular Formula: C25H16ClI

Molecular Weight: 478.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851119-15-8 |

|---|---|

| Molecular Formula | C25H16ClI |

| Molecular Weight | 478.76 |

| IUPAC Name | 2-chloro-7-iodo-9,9-diphenylfluorene |

| Standard InChI | InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |

| Standard InChI Key | UPHHOQYTUCJZMY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a fluorene system (a bicyclic structure comprising two benzene rings fused to a five-membered cyclopentane ring) with substituents at strategic positions. The 2-chloro and 7-iodo groups introduce electrophilic character, while the 9,9-diphenyl moieties impart steric bulk and π-conjugation extensions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>25</sub>H<sub>16</sub>ClI |

| Molecular Weight | 478.75 g/mol |

| LogP (Partition Coefficient) | 7.31 |

| Melting Point | 209–210°C |

| Solubility | Organic solvents (e.g., DMF, THF) |

The high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems and compatibility with nonpolar synthetic matrices .

Synthetic Methodologies

Palladium-Catalyzed C–H Activation

A landmark synthesis route involves palladium-catalyzed tandem C(sp²)–H activation and carbenoid insertion using 2-iodobiphenyl precursors and α-diazoesters . This method, developed by Ma et al., achieves 9,9-disubstitution via a palladacycle intermediate (Scheme 1):

-

Oxidative Addition: Pd(0) inserts into the C–I bond of 2-iodobiphenyl.

-

C–H Activation: Intramolecular cyclization forms a dibenzopalladacyclopentadiene.

-

Carbenoid Insertion: Reaction with α-diazoesters yields the 9,9-disubstituted fluorene core.

-

Reductive Elimination: Regeneration of Pd(0) releases the product .

This method offers regioselectivity and functional group tolerance, enabling gram-scale production with yields exceeding 70% for diverse derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its halogen atoms facilitate Suzuki–Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups, while the fluorene core provides rigidity to drug candidates targeting neurological receptors .

Materials Science

In organic electronics, 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene acts as a building block for:

-

Electroluminescent Polymers: Copolymerization with thiophene derivatives enhances charge transport in OLEDs.

-

Nonlinear Optical Materials: The iodine atom’s polarizability contributes to second-harmonic generation (SHG) properties .

| Parameter | Specification |

|---|---|

| GHS Pictograms | Exclamation Mark |

| Storage Conditions | –20°C, desiccated |

| Disposal | Incineration (EPA Guidelines) |

Emerging Research Directions

Recent studies explore its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume